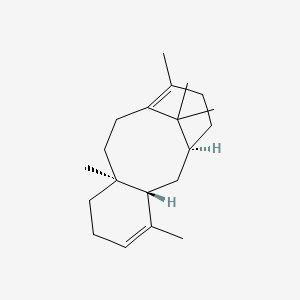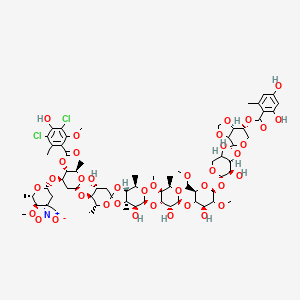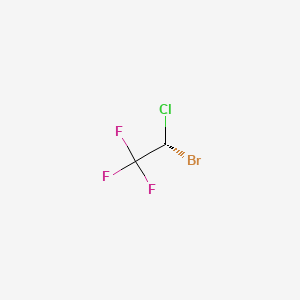
(Z)-1,2,3,3,3-Pentafluoropropene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (Z)-1,2,3,3,3-Pentafluoropropene and related compounds involves advanced chemical processes. For instance, advances in the synthesis of 1,1,1,3-tetrafluoropropene (HFO-1234ze), which is closely related to (Z)-1,2,3,3,3-Pentafluoropropene, highlight the complexity of synthesizing such fluorinated compounds. The synthesis typically involves gaseous phase catalytic fluorination of precursor compounds such as 1,1,1,3,3-pentachloropropane (HCC-240fa), showcasing the intricate methods required to introduce fluorine atoms into the molecular structure (Bo, 2008).
Molecular Structure Analysis
The molecular structure of (Z)-1,2,3,3,3-Pentafluoropropene is characterized by its highly fluorinated nature, which significantly influences its chemical behavior and reactivity. The presence of multiple fluorine atoms contributes to its unique electronic properties and molecular geometry, which are critical in determining its reactivity and interactions with other molecules.
Chemical Reactions and Properties
(Z)-1,2,3,3,3-Pentafluoropropene undergoes various chemical reactions, showcasing its versatility in organic synthesis. For example, the reaction of vinylpentafluorocyclopropane, a related compound, under radical conditions leads to highly crystalline Z-fluoropolyolefin, demonstrating the compound's ability to participate in polymerization reactions with high stereoselectivity and regioselectivity (Yang, 2003).
Wissenschaftliche Forschungsanwendungen
Atmospheric Implications and Oxidation Studies
Research has shown that (Z)-1,2,3,3,3-Pentafluoropropene undergoes oxidation processes when initiated by Cl atoms. A study demonstrated the formation of various products like CF3C(O)F with significant yields, highlighting its potential atmospheric implications. These findings help environmental policymakers assess hydrofluoroolefins (HFOs) as CFC replacements (Rivela et al., 2021).
Reactivity and Atmospheric Lifetimes
Another aspect of scientific interest is the compound's reactivity and atmospheric lifetime, particularly its interactions with OH radicals and Cl atoms. Studies have investigated these interactions over a range of temperatures, providing crucial data on the atmospheric behavior of potential CFC replacements like (Z)-1,2,3,3,3-Pentafluoropropene (Rivela et al., 2019).
OH Radical Initiated Photodegradation
The OH radical initiated photodegradation of (Z)-1,2,3,3,3-Pentafluoropropene is a key area of study. It involves complex chemical processes leading to the formation of various products, indicative of the compound's behavior under environmental conditions (Rivela et al., 2019).
Application in Synthesis of Fluorinated Enamines
(Z)-1,2,3,3,3-Pentafluoropropene has been used in the synthesis of fluorinated enamines, showcasing its utility in the realm of nucleic acid research and potential pharmaceutical applications (Wójtowicz-Rajchel et al., 2008).
Involvement in Carbinol Synthesis
The compound also plays a role in synthesizing pentafluoropropenyl carbinols, highlighting its significance in organic synthesis and the potential for developing new compounds (Tarrant et al., 1971).
Interaction with Rhodium in Hydrodefluorination
In the field of catalysis, (Z)-1,2,3,3,3-Pentafluoropropene's interaction with rhodium has been explored, particularly in the context of C–F activation and hydrodefluorination, which are critical reactions in organometallic chemistry (Noveski et al., 2003).
Kinetic Studies for Environmental Assessment
Kinetic studies have been conducted to assess the environmental impact of hydrofluoroolefins like (Z)-1,2,3,3,3-Pentafluoropropene, particularly focusing on their degradation in the air, which is vital for understanding their potential as environmentally friendly alternatives to CFCs (Tovar et al., 2014).
Free Radical Reactions
The compound's behavior under free-radical conditions, particularly its reactions with bromine and hydrogen bromide, has been studied, providing insights into its reactivity and stability under various conditions (Haszeldine et al., 1974).
Rapid Polymerization Properties
(Z)-1,2,3,3,3-Pentafluoropropene has demonstrated rapid polymerization capabilities, leading to the formation of fluoropolymers, which are of great interest for their unique physical properties and applications in material science (Yang, 2003).
Ab Initio Studies
Ab initio studies of (Z)-1,2,3,3,3-Pentafluoropropene and related compounds provide a deeper understanding of their electronic and molecular structure, which is essential for designing new materials and understanding chemical reactivity (Saettel & Wiest, 2000).
Application in Refrigerant Production
The compound's role in the production of environmentally friendly refrigerants, particularly through the hydrogenation process, is another significant application. This research is crucial for developing sustainable alternatives to traditional refrigerants (Yun & Yoo, 2016).
Eigenschaften
IUPAC Name |
(Z)-1,2,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUPYMORYHFFCT-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027281 | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,2,3,3,3-Pentafluoropropene | |
CAS RN |
5528-43-8, 2252-83-7 | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5528-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1,2,3,3,3-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-1,2,3,3,3-Pentafluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005528438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1,2,3,3,3-pentafluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pentafluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)











